molecular formula C6H14ClNO B2694113 (3-Methylpyrrolidin-3-yl)methanol hydrochloride CAS No. 1354792-84-9

(3-Methylpyrrolidin-3-yl)methanol hydrochloride

Cat. No. B2694113
CAS RN: 1354792-84-9
M. Wt: 151.63
InChI Key: GMJKCWLIAXOIEZ-UHFFFAOYSA-N
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Description

“(3-Methylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound . It is used in the preparation of pyridoindoles as kinase inhibiting compounds useful in treatment and prevention of kinase-associated diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(3-Methylpyrrolidin-3-yl)methanol hydrochloride”, involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by a series of reactions to produce the final product .


Molecular Structure Analysis

The molecular structure of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” include oxidation, reduction, and functionalization . The pyrrolidine ring in the molecule contributes to its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” include its molecular weight, InChI code, and storage temperature . It is stored at 4 degrees Celsius and has a physical form of oil .

Scientific Research Applications

Methanol as a Versatile Solvent and Reagent

Methanol, a primary alcohol, acts as a fundamental solvent and reagent in numerous chemical reactions due to its polarity, which enables it to dissolve a wide range of organic and inorganic compounds. Its applications span from serving as a medium for chemical reactions to being a starting material in the synthesis of more complex molecules. Methanol's role in organic synthesis is critical, given its properties and the ease of handling (H. Offermanns et al., 2014).

Catalytic Reactions and Asymmetric Synthesis

Research has shown that compounds similar to "(3-Methylpyrrolidin-3-yl)methanol hydrochloride" are used as chiral catalysts in enantioselective synthesis, indicating their potential in producing optically active substances. These catalysts enable the selective formation of products with high enantiomeric excess, a crucial aspect in pharmaceutical synthesis where the chirality of molecules can influence drug effectiveness and safety (Kenso Soai et al., 1997).

Methanol in C-C Coupling Reactions

Methanol's role extends to carbon-carbon coupling reactions, where it is utilized as a C1 building block. These reactions are essential for forming complex organic frameworks from simpler molecules, showcasing methanol's utility in constructing valuable chemical entities from renewable feedstocks. This application underscores the move towards greener and more sustainable chemical synthesis methodologies (J. Moran et al., 2011).

Advanced Materials and Nanotechnology

The synthesis and functionalization of materials and nanoparticles often utilize methanol or related compounds as solvents or reactants. These processes benefit from the solvent's properties, enabling precise control over the material's structure at the molecular level, which is pivotal for developing novel materials with specific properties (I. Aranaz et al., 2011).

Bioengineering and Methanol Utilization

Bioengineering efforts have explored methanol as a substrate for producing value-added chemicals via microbial pathways. Engineering microorganisms to efficiently convert methanol into desired products opens avenues for sustainable chemical production, highlighting the compound's role in biotechnological applications (W. B. Whitaker et al., 2017).

Safety And Hazards

The safety data sheet for “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” indicates that it is a hazardous substance . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “(3-Methylpyrrolidin-3-yl)methanol hydrochloride” and similar compounds involve their use in the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists are exploring this space for the design of new compounds with different biological profiles .

properties

IUPAC Name

(3-methylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKCWLIAXOIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyrrolidin-3-yl)methanol hydrochloride

CAS RN

1354792-84-9
Record name (3-methylpyrrolidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (0.31 g, 1.44 mmol, see WO 2009132986) was dissolved in HCl in methanol (1.25M, 3.5 mL, 4.32 mmol). The reaction mixture was stirred at RT overnight and then the mixture was evaporated. Ethanol was added and the mixture was again evaporated to afford 243 mg. The crude product was used in the next step without further purification.
Quantity
0.31 g
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reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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